molecular formula C19H23NO4 B12063286 3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol

3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol

Cat. No.: B12063286
M. Wt: 329.4 g/mol
InChI Key: KWIARTUNLAUWCQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol is an organic compound with the molecular formula C19H23NO4 This compound is characterized by the presence of an ethoxy group, a morpholine ring, and a phenylmethoxy group attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol typically involves a multi-step process. One common method involves the reaction of 3-ethoxyphenol with 2-(morpholin-2-yl)phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The ethoxy group may contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-(morpholin-2-yl(phenyl)methoxy)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the morpholine ring improves its solubility. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-ethoxy-4-[morpholin-2-yl(phenyl)methoxy]phenol

InChI

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3

InChI Key

KWIARTUNLAUWCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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